molecular formula C25H20ClN3O5 B11602379 2-(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)-N-phenylacetamide

2-(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)-N-phenylacetamide

Cat. No.: B11602379
M. Wt: 477.9 g/mol
InChI Key: FSDJKDZTSSVMKC-UDWIEESQSA-N
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Description

2-(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)-N-phenylacetamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an imidazolidinylidene moiety, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)-N-phenylacetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the imidazolidinylidene intermediate: This step involves the reaction of 3-chlorophenyl isocyanate with a suitable amine to form the imidazolidinylidene intermediate.

    Coupling with phenoxy group: The intermediate is then reacted with 2-methoxyphenol under specific conditions to introduce the phenoxy group.

    Acetylation: The final step involves the acetylation of the phenoxy intermediate with phenylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)-N-phenylacetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-hydroxyphenoxy)-N-phenylacetamide
  • 2-(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-ethoxyphenoxy)-N-phenylacetamide

Uniqueness

The uniqueness of 2-(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)-N-phenylacetamide lies in its specific structural features, such as the methoxy group, which can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C25H20ClN3O5

Molecular Weight

477.9 g/mol

IUPAC Name

2-[4-[(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]-2-methoxyphenoxy]-N-phenylacetamide

InChI

InChI=1S/C25H20ClN3O5/c1-33-22-13-16(10-11-21(22)34-15-23(30)27-18-7-3-2-4-8-18)12-20-24(31)29(25(32)28-20)19-9-5-6-17(26)14-19/h2-14H,15H2,1H3,(H,27,30)(H,28,32)/b20-12+

InChI Key

FSDJKDZTSSVMKC-UDWIEESQSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)OCC(=O)NC4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)OCC(=O)NC4=CC=CC=C4

Origin of Product

United States

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